2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features a combination of triazole, furan, and benzothiazole moieties These structural elements are known for their diverse biological activities and are often found in pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized via a condensation reaction between o-aminothiophenol and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the triazole, furan, and benzothiazole intermediates using a suitable linker, such as an acetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or double bonds within the heterocyclic rings, resulting in amine or alkane derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound can be used as a probe to study the interactions of triazole, furan, and benzothiazole rings with biological targets, such as enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the furan and benzothiazole rings can enhance binding affinity and specificity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide shares similarities with other heterocyclic compounds, such as:
Triazole Derivatives: Known for their antifungal and antimicrobial activities.
Furan Derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazole Derivatives: Exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combination of triazole, furan, and benzothiazole rings, which confer a broad spectrum of biological activities and potential applications. This combination is relatively rare and offers a unique scaffold for the development of new therapeutic agents.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
CAS No. |
575458-89-8 |
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Molecular Formula |
C24H21N5O2S2 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H21N5O2S2/c1-3-29-22(19-5-4-12-31-19)27-28-24(29)32-14-21(30)25-17-9-7-16(8-10-17)23-26-18-11-6-15(2)13-20(18)33-23/h4-13H,3,14H2,1-2H3,(H,25,30) |
InChI Key |
QRYRHLPHANFOSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC=CO5 |
Origin of Product |
United States |
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